I2 Receptor Affinity of 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine vs. High-Affinity Ligands BU224 and 2-BFI
4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine binds to I2 imidazoline receptors with a Ki of 145 nM [1]. This affinity is approximately 69-fold lower than the high-affinity I2 ligand BU224 (Ki = 2.1 nM) and approximately 15-fold lower than 2-BFI (Ki = 9.8 nM) [2]. The compound thus occupies an intermediate affinity niche, useful where reduced target engagement is desirable.
| Evidence Dimension | I2 imidazoline receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 145 nM |
| Comparator Or Baseline | BU224 (Ki = 2.1 nM); 2-BFI (Ki = 9.8 nM) |
| Quantified Difference | Target compound affinity is 69× lower than BU224 and 15× lower than 2-BFI |
| Conditions | Displacement of [3H]idazoxan from rabbit kidney membranes (target); BU224 and 2-BFI data from published studies using comparable radioligand binding methodologies in rat brain/cortex membranes |
Why This Matters
This intermediate affinity (145 nM) enables experimental designs requiring partial I2 receptor occupancy, distinguishing it from high-affinity tools (BU224, 2-BFI) that saturate receptors at lower concentrations.
- [1] BindingDB. BDBM50091345 (CHEMBL2092861): Ki = 145 nM for imidazoline I2 receptor (displacement of [3H]idazoxan from rabbit kidney membranes). Accessed 2026. View Source
- [2] Alemany R, Olmos G, García-Sevilla JA. Labelling of I2B-imidazoline receptors by [3H]2-(2-benzofuranyl)-2-imidazoline (2-BFI) in rat brain and liver. Naunyn Schmiedebergs Arch Pharmacol. 1997;356(1):39-47. (2-BFI Ki = 9.8 nM). View Source
